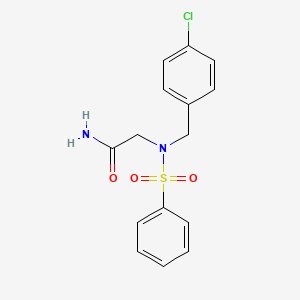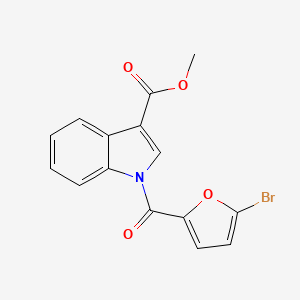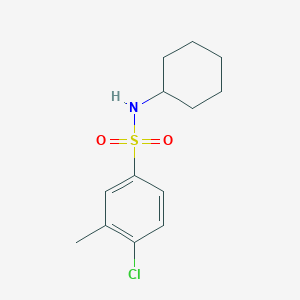![molecular formula C18H24N2O2S2 B5731769 4-isobutyl-N'-[2-(5-methyl-2-thienyl)propylidene]benzenesulfonohydrazide](/img/structure/B5731769.png)
4-isobutyl-N'-[2-(5-methyl-2-thienyl)propylidene]benzenesulfonohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-isobutyl-N'-[2-(5-methyl-2-thienyl)propylidene]benzenesulfonohydrazide, also known as PBIT, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PBIT belongs to the class of hydrazide derivatives, which have shown promising results in the treatment of various diseases.
作用机制
The mechanism of action of 4-isobutyl-N'-[2-(5-methyl-2-thienyl)propylidene]benzenesulfonohydrazide involves its interaction with specific molecular targets in the body. This compound has been found to interact with various enzymes and receptors, including aldose reductase, insulin receptor, and beta-secretase. By binding to these targets, this compound modulates their activity and regulates various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It has been found to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases. This compound also regulates the expression of various genes involved in cellular processes such as apoptosis and glucose metabolism.
实验室实验的优点和局限性
4-isobutyl-N'-[2-(5-methyl-2-thienyl)propylidene]benzenesulfonohydrazide has several advantages for lab experiments. It is easy to synthesize and purify, and its chemical properties are well characterized. This compound also has a high binding affinity for its molecular targets, making it an effective tool for studying their activity. However, this compound also has some limitations for lab experiments. Its solubility in aqueous solutions is limited, which can make it difficult to study its effects in cellular systems. Additionally, this compound has not been extensively studied in animal models, which limits our understanding of its potential therapeutic applications.
未来方向
There are several future directions for research on 4-isobutyl-N'-[2-(5-methyl-2-thienyl)propylidene]benzenesulfonohydrazide. One area of focus is the development of this compound derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the molecular targets and signaling pathways involved in the mechanism of action of this compound. Finally, preclinical studies on animal models are needed to evaluate the safety and efficacy of this compound for therapeutic applications.
合成方法
The synthesis of 4-isobutyl-N'-[2-(5-methyl-2-thienyl)propylidene]benzenesulfonohydrazide involves the reaction of 4-isobutylbenzenesulfonyl hydrazide with 5-methyl-2-thiophenecarboxaldehyde in the presence of a catalyst. The reaction proceeds under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization to obtain pure this compound.
科学研究应用
4-isobutyl-N'-[2-(5-methyl-2-thienyl)propylidene]benzenesulfonohydrazide has been studied extensively for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. It also has the potential to regulate glucose levels in diabetic patients by activating the insulin signaling pathway. Additionally, this compound has been found to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
属性
IUPAC Name |
4-(2-methylpropyl)-N-[(E)-2-(5-methylthiophen-2-yl)propylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S2/c1-13(2)11-16-6-8-17(9-7-16)24(21,22)20-19-12-14(3)18-10-5-15(4)23-18/h5-10,12-14,20H,11H2,1-4H3/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNELODBHBSPHNO-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(C)C=NNS(=O)(=O)C2=CC=C(C=C2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)C(C)/C=N/NS(=O)(=O)C2=CC=C(C=C2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5731694.png)

![methyl 4-{[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5731699.png)

![4-fluoro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5731711.png)

![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5731720.png)

![1-[(benzylamino)thio]-2-nitrobenzene](/img/structure/B5731740.png)

![isopropyl 2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5731762.png)

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-furamide](/img/structure/B5731780.png)